6-Hydroxyfluoxymesterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxyfluoxymesterone is a synthetic androgenic anabolic steroid. It is a derivative of fluoxymesterone, which is known for its potent androgenic properties. The compound has the molecular formula C20H29FO4 and a molecular weight of 352.44 g/mol . It is characterized by the presence of hydroxyl groups at the 6, 11, and 17 positions, as well as a fluorine atom at the 9 position.
Vorbereitungsmethoden
The synthesis of 6-Hydroxyfluoxymesterone involves multiple steps, starting from fluoxymesterone. The hydroxylation at the 6 position is a critical step in the synthesis. The reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired hydroxylation
Analyse Chemischer Reaktionen
6-Hydroxyfluoxymesterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in dehydroxylated products.
Substitution: The fluorine atom at the 9 position can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Hydroxyfluoxymesterone has several scientific research applications:
Biology: The compound is studied for its effects on cellular processes and protein synthesis.
Industry: It is used in the development of performance-enhancing drugs and in the study of steroid metabolism.
Wirkmechanismus
6-Hydroxyfluoxymesterone exerts its effects by binding to androgen receptors in the body. This binding initiates a cascade of molecular events that lead to increased protein synthesis and muscle growth. The compound’s molecular targets include the androgen receptor and various enzymes involved in steroid metabolism . The pathways involved are similar to those of other anabolic steroids, involving the regulation of gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
6-Hydroxyfluoxymesterone is unique due to its specific hydroxylation pattern and the presence of a fluorine atom. Similar compounds include:
Fluoxymesterone: The parent compound, known for its potent androgenic effects.
Testosterone: The natural androgen hormone with a similar mechanism of action but lacking the fluorine atom and hydroxyl groups.
Methyltestosterone: Another synthetic androgen with a methyl group at the 17 position instead of a hydroxyl group.
These compounds share similar anabolic and androgenic properties but differ in their specific chemical structures and resulting biological activities.
Eigenschaften
CAS-Nummer |
88936-08-7 |
---|---|
Molekularformel |
C20H29FO4 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
(6R,8S,9R,10S,11S,13S,14S,17S)-9-fluoro-6,11,17-trihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H29FO4/c1-17-6-4-11(22)8-14(17)15(23)9-13-12-5-7-19(3,25)18(12,2)10-16(24)20(13,17)21/h8,12-13,15-16,23-25H,4-7,9-10H2,1-3H3/t12-,13-,15+,16-,17-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
SAMKMXPGYNTUIZ-SIZAIIQISA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O)F)O |
Kanonische SMILES |
CC12CCC(=O)C=C1C(CC3C2(C(CC4(C3CCC4(C)O)C)O)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.